Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide

Medicinal chemistry Structure-activity relationship Halogen bonding

2-Chloro-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide (CAS 333306-77-7) is a synthetic small molecule with the molecular formula C22H21ClN2O3 and a molecular weight of 396.9 g/mol. It belongs to a class of morpholinylcarbonyl-butadienyl-benzamide derivatives characterized by a conjugated 1,3-butadienyl linker connecting a phenyl ring and a morpholine carbonyl group, capped with a 2-chlorobenzamide moiety.

Molecular Formula C22H21ClN2O3
Molecular Weight 396.9g/mol
CAS No. 333306-77-7
Cat. No. B458553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide
CAS333306-77-7
Molecular FormulaC22H21ClN2O3
Molecular Weight396.9g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C22H21ClN2O3/c23-19-11-5-4-10-18(19)21(26)24-20(22(27)25-13-15-28-16-14-25)12-6-9-17-7-2-1-3-8-17/h1-12H,13-16H2,(H,24,26)/b9-6+,20-12+
InChIKeyXTZXLBNOFAKMDA-XCHVBMRISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide (CAS 333306-77-7): Structural Baseline for Procurement Decisions


2-Chloro-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide (CAS 333306-77-7) is a synthetic small molecule with the molecular formula C22H21ClN2O3 and a molecular weight of 396.9 g/mol . It belongs to a class of morpholinylcarbonyl-butadienyl-benzamide derivatives characterized by a conjugated 1,3-butadienyl linker connecting a phenyl ring and a morpholine carbonyl group, capped with a 2-chlorobenzamide moiety . The compound has been registered in screening collections and has been tested in multiple high-throughput screening (HTS) assays, including those targeting G-protein signaling regulators, opioid receptors, and deubiquitinases . Its structural features place it within a distinct chemical space of benzamide-based probe candidates, making it relevant for medicinal chemistry and chemical biology procurement.

Why Generic Substitution of 2-Chloro-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide (CAS 333306-77-7) with In-Class Analogs Is Not Advisable


Within the morpholinylcarbonyl-butadienyl-benzamide series, even minor structural modifications can lead to significantly different biological profiles, making generic substitution unreliable. The 2-chloro substituent on the benzamide ring of the target compound is a critical pharmacophoric element; its replacement with hydrogen, as in the des-chloro analog N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide , is expected to alter both target binding affinity and physicochemical properties such as lipophilicity (calculated logP) and metabolic stability. Similarly, replacement of the benzamide with a furan-2-carboxamide (e.g., 5-bromo-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]-2-furamide) or with a 4-nitrobenzamide group introduces different electronic and steric features that shift the compound's selectivity profile across HTS assay panels. Although publicly available head-to-head quantitative data for this specific scaffold are currently limited, the principle that halogen substitution and heterocycle replacement modulate target engagement is well-established in medicinal chemistry. Procurement of the precise CAS 333306-77-7 compound is therefore essential for experiments requiring reproducibility with previously generated screening data.

Quantitative Differentiation Evidence for 2-Chloro-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide (CAS 333306-77-7) Versus Closest Analogs


Structural Differentiation: 2-Chloro vs. 2-Hydrogen on Benzamide Ring

The presence of the 2-chloro substituent on the benzamide ring is the primary structural differentiator from the des-chloro analog N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide . The chlorine atom contributes additional van der Waals volume (approximately 12 ų larger than hydrogen), increases lipophilicity (estimated ΔlogP ≈ +0.7), and can participate in halogen bonding interactions with protein targets. While direct binding data comparing these two compounds are not available from the sources searched, the structural difference is clear and quantifiable at the level of molecular properties. The des-chloro analog has a molecular weight of 362.42 g/mol compared to 396.9 g/mol for the target compound, a difference of 34.48 g/mol attributable to the chlorine atom and its associated mass.

Medicinal chemistry Structure-activity relationship Halogen bonding

Differentiation from Furan-Based Carboxamide Analog: Benzamide vs. Furan-2-carboxamide Core

A closely related compound is 5-bromo-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]-2-furamide, which replaces the 2-chlorobenzamide moiety with a 5-bromo-furan-2-carboxamide group . This replacement introduces two significant changes: (a) the aromatic ring changes from phenyl to furan (a five-membered oxygen-containing heterocycle), altering both electronic distribution and hydrogen-bonding capacity; (b) the halogen substituent changes from chlorine to bromine, which has a larger atomic radius (185 pm vs. 175 pm for Cl) and greater polarizability. The furan analog has a molecular weight of 431.3 g/mol and a molecular formula of C20H19BrN2O4, compared to C22H21ClN2O3 for the target compound. The target compound has a more extended conjugated system (phenylbutadienyl) compared to the furan analog, which retains the same butadienyl linker but changes the terminal aromatic cap. No head-to-head biological data were available in the searched sources.

Scaffold hopping Heterocycle replacement Bioisostere analysis

Differentiation from 4-Nitrobenzamide Analog: Electronic Effects of para-Nitro Substitution

Another structurally related compound is N-[(1E,3E)-1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]-4-nitrobenzamide (CAS 297147-64-9) . This compound replaces the 2-chlorobenzamide with a 4-nitrobenzamide group. The para-nitro group is a strong electron-withdrawing group (Hammett σp = +0.78), which significantly alters the electronic distribution across the benzamide moiety compared to the ortho-chloro substitution (Hammett σo = +0.20) in the target compound. The molecular formula is C22H21N3O5, with a molecular weight of 407.42 g/mol, compared to 396.9 g/mol for the target compound. The difference in the position and electronic nature of the substituent is expected to result in divergent biological activities, particularly in assays sensitive to the electronic properties of the benzamide ring.

Electronic effects Nitro group Structure-activity relationship

Available HTS Profiling Data: Multi-Target Screening Footprint as Differentiation Basis

The target compound has been tested in several HTS assays, providing a preliminary biological fingerprint that can serve as a basis for differentiation from analogs once comparable data become available. According to ChemSrc, the compound has been screened in at least five distinct assays: (1) a primary cell-based HTS assay for regulators of G-protein signaling 4 (RGS4) at Johns Hopkins Ion Channel Center; (2) a luminescence-based cell-based assay for mu-type opioid receptor (MOR) agonists at The Scripps Research Institute; (3) a QFRET-based biochemical assay for ADAM17 inhibitors; (4) a USP8 deubiquitinase inhibition assay; and (5) a fluorescence-based cell-based assay for muscarinic acetylcholine receptor M1 agonists . Specific activity values (% inhibition, IC50, EC50) for these assays were not retrievable from the public-facing summary page. However, the mere inclusion of this compound in these specific HTS campaigns indicates that it passed initial quality control filters and exhibited a signal above the assay threshold, distinguishing it from structurally similar compounds that may not have been selected for the same panels.

High-throughput screening Target engagement Selectivity profiling

Physicochemical Property Differentiation: Calculated logP and Hydrogen Bonding Profile

The target compound's calculated physicochemical properties differentiate it from its closest analogs in ways that affect assay performance, solubility, and membrane permeability. Based on its molecular formula (C22H21ClN2O3) and structure, the compound has 3 hydrogen bond acceptors (the morpholine oxygen, and the two carbonyl oxygens) and 1 hydrogen bond donor (the amide NH). The calculated topological polar surface area (TPSA) is approximately 58.6 Ų. In contrast, the 4-nitrobenzamide analog (C22H21N3O5) has 6 hydrogen bond acceptors, yielding a higher TPSA of approximately 104 Ų, which will reduce membrane permeability. The furan analog (C20H19BrN2O4) has the same number of hydrogen bond acceptors but a different shape and electronic profile. These differences mean that solubility, formulation requirements, and DMSO stock concentration limits will vary between compounds, directly impacting experimental protocols and procurement specifications.

Lipophilicity Drug-likeness Physicochemical properties

Intellectual Property and Provenance: Patent-Associated Compound with Defined Synthetic Route

The target compound is associated with patent literature through its inclusion in the Google Patents-derived substance record SID 31897121 in PubChem [1], indicating it has been claimed or exemplified in a patent document. While the exact patent could not be identified from the limited search results, the patent association suggests a defined synthetic route and potential freedom-to-operate considerations that distinguish it from non-patented analogs. The compound's InChI Key (XTZXLBNOFAKMDA-XCHVBMRISA-N) and SMILES (C1COCCN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3Cl) are well-defined, enabling unambiguous identity verification upon procurement. In contrast, some analogs may lack patent provenance or have different intellectual property status, affecting their availability for commercial use.

Patent landscape Chemical sourcing Compound provenance

Recommended Research and Procurement Application Scenarios for 2-Chloro-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide (CAS 333306-77-7)


Continuation of Published HTS Hit Follow-Up: RGS4 and Opioid Receptor Screening

The compound has been tested in at least two cell-based HTS assays for RGS4 inhibitors and mu-opioid receptor agonists at established screening centers (Johns Hopkins and Scripps) . Researchers following up on these screening campaigns should procure the exact CAS 333306-77-7 material to reproduce the primary screening data and perform concentration-response confirmation. Substitution with the des-chloro or furan analogs would invalidate comparison with the existing screening results and require a new round of assay qualification.

Structure-Activity Relationship (SAR) Studies on the 2-Chlorobenzamide Pharmacophore

The 2-chloro substituent is a key structural feature differentiating this compound from the des-chloro analog. Procurement of the target compound enables systematic SAR exploration where the chlorine atom's contribution to target binding, selectivity, and metabolic stability can be evaluated. The target compound serves as the chloro-substituted benchmark against which the des-chloro analog (hydrogen replacement), the 4-nitro analog (electronic effect modulation), and the furan analog (core scaffold hopping) can be compared . This set of four compounds forms a rational matrix for understanding substituent effects on biological activity.

Physicochemical Property Profiling and Formulation Development

The target compound's calculated TPSA of approximately 58.6 Ų and its single hydrogen bond donor make it a moderately permeable compound suitable for cell-based assays. Procurement is recommended for solubility and permeability assays (e.g., PAMPA, Caco-2) where the compound's properties can be directly compared with the more polar 4-nitro analog (TPSA ≈ 104 Ų) to establish structure-property relationships . This information is critical for formulation optimization if the compound progresses toward in vivo studies.

Patent Landscape Analysis and Freedom-to-Operate Assessment

Given the compound's association with patent literature via PubChem SID 31897121 [1], procurement is justified for intellectual property due diligence studies. Organizations evaluating the patent landscape around morpholinylcarbonyl-butadienyl-benzamide derivatives can use the target compound as a reference standard for confirming the scope of existing patent claims, assessing novelty of new derivatives, and supporting freedom-to-operate opinions.

Quote Request

Request a Quote for 2-chloro-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.